N'-[(1E)-[2-(benzenesulfonyl)-1,3-thiazol-5-yl]methylidene]furan-2-carbohydrazide
Description
N'-[(1E)-[2-(Benzenesulfonyl)-1,3-thiazol-5-yl]methylidene]furan-2-carbohydrazide is a carbohydrazide derivative featuring a furan-2-carbohydrazide backbone conjugated with a benzenesulfonyl-substituted thiazole moiety via an imine (C=N) linkage. This structure combines electron-rich heterocycles (furan, thiazole) with a sulfonyl group, which may enhance biological activity and metabolic stability.
Properties
IUPAC Name |
N-[(E)-[2-(benzenesulfonyl)-1,3-thiazol-5-yl]methylideneamino]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4S2/c19-14(13-7-4-8-22-13)18-17-10-11-9-16-15(23-11)24(20,21)12-5-2-1-3-6-12/h1-10H,(H,18,19)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNUARRHCPFKMK-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=NC=C(S2)C=NNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=NC=C(S2)/C=N/NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazole ring. One common method is the reaction of 2-aminothiazole with benzenesulfonyl chloride under acidic conditions to form the benzenesulfonyl-thiazole intermediate. This intermediate is then reacted with furan-2-carbohydrazide under specific conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The furan ring can be oxidized to form furan-2-carboxylic acid.
Reduction: : The thiazole ring can be reduced to form thiazolidine derivatives.
Substitution: : The benzenesulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: : Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed
Oxidation: : Furan-2-carboxylic acid
Reduction: : Thiazolidine derivatives
Substitution: : Various substituted benzenesulfonyl-thiazole compounds
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, such as enzyme inhibition or receptor binding, leading to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Pharmacophore Variations
(a) N'-[(E)-(3-Hydroxy-4-methoxyphenyl)methylidene]furan-2-carbohydrazide (L1)
- Structure : Features a 3-hydroxy-4-methoxybenzylidene group instead of the benzenesulfonyl-thiazole moiety.
- Synthesis: Prepared by refluxing furan-2-carbohydrazide with 3-hydroxy-4-methoxybenzaldehyde in methanol .
- Key Properties: Exhibits IR stretches at 1664 cm⁻¹ (C=O) and 1629 cm⁻¹ (C=N), typical of carbohydrazides. The phenolic –OH group may enhance antioxidant activity but reduce membrane permeability compared to the sulfonyl group in the target compound .
(b) N-(5-Ethylamino-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide
- Structure : Incorporates a nitrobenzofuran core and a thiazolidine ring.
- Activity : The nitro group enhances redox-modulating capacity but may contribute to toxicity. The thiazolidine ring could improve antifungal activity, similar to imidazole-containing analogues .
(c) Compounds with Imidazole and Benzodioxole Pharmacophores
- Example : (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide.
- Design Rationale : Combines imidazole (antifungal), benzodioxole (CYP450 inhibition), and semicarbazone moieties. The three-carbon bridge between benzodioxole and imidazole optimizes spatial arrangement for target binding .
Physicochemical and Spectral Properties
Biological Activity
N'-[(1E)-[2-(benzenesulfonyl)-1,3-thiazol-5-yl]methylidene]furan-2-carbohydrazide, a compound with the molecular formula C15H11N3O4S2, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring conjugated with a thiazole moiety and a sulfonyl group, which contributes to its reactivity and biological properties. The structural formula is as follows:
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways. For instance, derivatives of furan-based compounds have shown inhibitory effects against SARS-CoV-2 main protease (Mpro), suggesting potential antiviral properties .
- Antioxidant Activity : Compounds containing thiazole and furan rings have been noted for their antioxidant properties, which may contribute to their therapeutic efficacy in oxidative stress-related conditions.
Antiviral Activity
A study highlighted the inhibitory effects of furan derivatives on SARS-CoV-2 Mpro. The compound F8-B22, a close analogue, exhibited an IC50 value of 1.55 μM, indicating potent antiviral activity . This suggests that this compound could also possess similar antiviral properties.
Cytotoxicity
The cytotoxicity profile of related compounds shows a favorable safety margin. For example, the CC50 values for some furan derivatives were greater than 100 μM in Vero and MDCK cells, indicating low cytotoxicity .
Case Study: Structure-Activity Relationship (SAR)
A series of studies have explored the SAR of thiazole-furan compounds. Modifications in the sulfonyl and hydrazide groups significantly affected biological activity:
| Compound | IC50 (μM) | Comments |
|---|---|---|
| F8-B22 | 1.55 | Potent inhibitor of Mpro |
| F8-S43 | 10.76 | Lower potency compared to F8-B22 |
| F8-S43-S1 | N.T. | Loss of activity with structural modification |
This table illustrates how slight changes in chemical structure can lead to significant variations in biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
